molecular formula C18H18FN3O3 B5734789 [4-(4-FLUOROBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B5734789
M. Wt: 343.4 g/mol
InChI Key: MXARPWQKOZXTFJ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone is a synthetic compound featuring a piperazine core substituted with a 4-fluorobenzyl group and a 4-nitrophenyl ketone moiety.

The compound's synthesis typically involves nucleophilic substitution or acylation reactions. For example, analogous derivatives are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base . However, specific synthetic protocols for the 4-nitrophenyl variant may involve nitrobenzoyl chloride intermediates, as seen in related compounds .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXARPWQKOZXTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

    Substitution with 4-Fluorobenzyl Group: The piperazine ring is then substituted with a 4-fluorobenzyl group through nucleophilic substitution reactions.

    Attachment of 4-Nitrophenyl Methanone Moiety: The final step involves the attachment of the 4-nitrophenyl methanone moiety to the substituted piperazine ring, typically through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology and Medicine:

Industry:

  • Utilized in the development of new pharmaceuticals and cosmetic products.
  • Explored for its antimicrobial properties and potential use in disinfectants.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in the production of melanin. The 4-fluorobenzyl group and the 4-nitrophenyl methanone moiety interact with the active site of tyrosinase, preventing the oxidation of tyrosine to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name R1 (Piperazine Substituent) R2 (Aryl Group) Key Properties/Activities Reference
4-(4-Fluorobenzyl)piperazinomethanone 4-Fluorobenzyl 4-Nitrophenyl Potential tyrosinase inhibition (hypothesized)
4-(4-Ethoxybenzyl)piperazinomethanone 4-Ethoxybenzyl 3-Fluorophenyl Higher molecular weight (342.41 g/mol); unknown bioactivity
4-(4-Aminophenyl)piperazinomethanone 4-Aminophenyl Furan-2-yl Synthesized via nitro reduction; moderate solubility
4-(3-Chloro-2-nitrophenyl)piperazinomethanone 4-Fluorobenzyl 3-Chloro-2-nitrophenyl Tyrosinase inhibition (IC50 = 0.18 μM)
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Methyl 4-Nitrophenyl Structural similarity (0.67); uncharacterized activity
Key Observations:
  • This is corroborated by the high tyrosinase inhibition (IC50 = 0.18 μM) of a chloro-nitro analog .
  • Fluorobenzyl vs. Ethoxybenzyl : Replacing the 4-fluorobenzyl group (lipophilic, electron-withdrawing) with 4-ethoxybenzyl (bulkier, electron-donating) increases molecular weight and may reduce membrane permeability .
  • Heterocyclic Substituents : Substituting the nitrophenyl group with furan (as in ) introduces aromatic heterocycles, which can alter π-π stacking interactions and solubility .
Tyrosinase Inhibition:

The 4-(4-fluorobenzyl)piperazine fragment is a known pharmacophore in tyrosinase inhibitors. For instance, Mirabile et al. (2021) demonstrated that derivatives with nitro or chloro substituents exhibit enhanced inhibitory effects due to improved electron-deficient aromatic systems . The target compound’s 4-nitrophenyl group may similarly potentiate activity, though direct experimental data are lacking.

Antimelanogenic Effects:

Compounds like 4-(3-chloro-2-nitrophenyl)piperazinomethanone show antimelanogenic effects in B16F10 cells, suggesting that nitro groups in specific positions synergize with the fluorobenzyl moiety .

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP (Predicted)
4-(4-Fluorobenzyl)piperazinomethanone 369.37 (calc.) N/A N/A ~3.2 (est.)
[4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone 391.41 526.7 1.397 3.8
4-(4-Ethoxybenzyl)piperazinomethanone 342.41 N/A N/A ~2.9 (est.)

Biological Activity

The compound 4-(4-fluorobenzyl)piperazinomethanone is a notable derivative in the study of tyrosinase inhibitors, which have therapeutic potential in treating hyperpigmentation disorders. This article reviews its biological activity, focusing on its mechanism of action, efficacy as a tyrosinase inhibitor, and related research findings.

Chemical Structure and Properties

The compound possesses a piperazine moiety substituted with a 4-fluorobenzyl group and a 4-nitrophenyl group. Its structural formula can be represented as follows:

Research indicates that compounds featuring the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The binding affinity of 4-(4-fluorobenzyl)piperazinomethanone has been evaluated through various assays, revealing significant inhibitory activity.

Inhibition Studies

In a study evaluating various derivatives, 4-(4-fluorobenzyl)piperazinomethanone demonstrated an IC50_{50} value of 0.18 μM against Agaricus bisporus TYR, indicating it is approximately 100-fold more effective than the reference compound kojic acid (IC50_{50} = 17.76 μM) . This suggests that structural modifications can enhance the inhibitory potency of piperazine derivatives.

Table 1: Comparison of IC50_{50} Values for Selected Compounds

CompoundIC50_{50} (μM)Relative Activity
4-(4-fluorobenzyl)piperazinomethanone0.18100x more active than kojic acid
Kojic Acid17.76Reference compound
Compound 5bNot specifiedExcellent inhibitor

Antimelanogenic Effects

The compound not only inhibits TYR but also exhibits antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This is particularly significant as it suggests potential applications in cosmetics and dermatology for managing skin pigmentation disorders.

Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and the active site of TYR. The analysis suggests that the fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the nitrophenyl group may participate in hydrogen bonding, stabilizing the complex .

Case Studies

  • In Vitro Cell Studies : In vitro studies using B16F10 cells demonstrated that treatment with the compound resulted in reduced melanin synthesis, confirming its potential as an antimelanogenic agent.
  • Comparative Efficacy : The efficacy of this compound was compared with other known TYR inhibitors in terms of both potency and safety profile, highlighting its favorable characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Fluorobenzyl)piperazinomethanone, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling of 4-(4-fluorobenzyl)piperazine with 4-nitrobenzoyl chloride. Key steps include:

  • Intermediate Preparation : Formation of the piperazine intermediate under basic conditions (e.g., K₂CO₃ in dichloromethane) .
  • Coupling Reaction : Use of anhydrous solvents (e.g., THF) and stoichiometric control to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .
  • Critical Parameters : Temperature (0–5°C during acyl chloride addition), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 4-(4-Fluorobenzyl)piperazinomethanone?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 8.28 (aromatic H from nitrophenyl), δ 7.00–7.28 (fluorobenzyl protons), and δ 2.26–3.80 (piperazine CH₂ groups) confirm substituent positions .
  • IR : Stretches at ~1680 cm⁻¹ (C=O ketone) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • MS : Molecular ion peak at m/z 343.3 [M+H]⁺ (calculated for C₁₈H₁₈FN₃O₃) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition : Tyrosinase inhibition assays (IC₅₀ determination) due to structural similarity to known inhibitors .
  • Receptor Binding : Radioligand displacement studies (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) using competitive binding assays .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 4-(4-Fluorobenzyl)piperazinomethanone for CNS-targeted applications?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF₃ at the nitrophenyl ring) to enhance blood-brain barrier penetration .
  • Pharmacophore Mapping : Use docking software (e.g., GOLD ) to predict interactions with CNS targets like dopamine receptors.
  • In Vivo Validation : Behavioral assays (e.g., forced swim test for antidepressants) in rodent models, paired with pharmacokinetic profiling (plasma half-life, brain-plasma ratio) .

Q. How do contradictory data on this compound’s neuroprotective effects (e.g., oxidative stress vs. pro-apoptotic signals) arise, and how can they be resolved?

  • Methodological Answer :

  • Dose-Dependent Effects : Perform dose-response curves (0.1–100 µM) in neuronal cultures under oxidative stress (H₂O₂-induced) to identify biphasic responses .
  • Mechanistic Studies : Use siRNA knockdowns (e.g., Nrf2 or caspase-3) to isolate pathways. For example, if Nrf2 silencing abolishes neuroprotection, oxidative stress pathways dominate .
  • Species/Model Variability : Compare results across models (e.g., primary neurons vs. SH-SY5Y cells) to identify context-dependent effects .

Q. What computational strategies predict off-target interactions of this compound, and how can they guide experimental validation?

  • Methodological Answer :

  • Molecular Docking : Screen against the ChEMBL database using AutoDock Vina to identify high-risk off-targets (e.g., hERG channels) .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Experimental Cross-Check : Validate predictions via patch-clamp assays (hERG inhibition) or CYP450 inhibition assays .

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